N,N-Dimethyl-13C2-formamide
Overview
Description
N,N-Dimethyl-13C2-formamide is a carbon-13 labeled form of N,N-dimethylformamide. It is a stable isotope-labeled compound with the molecular formula HCON(13CH3)2. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to the presence of the carbon-13 isotope.
Mechanism of Action
Target of Action
N,N-Dimethyl-13C2-formamide, also known as DMF-13C2, is a variant of N,N-Dimethylformamide (DMF) where two of the hydrogen atoms are replaced with Carbon-13 isotopes Dmf, its non-isotopic counterpart, is known to interact with a variety of biological targets, participating in numerous chemical reactions .
Mode of Action
Dmf is known to act as a nucleophilic or electrophilic reagent, delivering its own h, c, n, and o atoms for the synthesis of a variety of compounds . It can participate in a wide array of reactions, including amination, amidation, formylation, cyanation, insertion, and cyclization .
Biochemical Pathways
DMF-13C2 is likely to affect similar biochemical pathways as DMF. DMF is known to participate in a rich array of reactions, delivering its own H, C, N, and O atoms for the synthesis of various compounds . For instance, under aerobic conditions, DMF can mediate the cyanation of (hetero)arenes .
Result of Action
Dmf is known to participate in a variety of reactions, contributing its own h, c, n, and o atoms for the synthesis of various compounds . This suggests that DMF-13C2 may have similar effects, albeit with the incorporation of the Carbon-13 isotope.
Action Environment
Factors such as temperature, ph, and the presence of other reactants can influence the reactivity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-13C2-formamide typically involves the reaction of carbon-13 labeled methylamine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the final product. The general reaction can be represented as follows:
HCOOH+2CH3NH2→HCON(CH3)2+H2O
In this case, the methylamine used is labeled with carbon-13, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled methylamine and formic acid. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-13C2-formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide N-oxide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: N,N-dimethylformamide N-oxide.
Reduction: N,N-dimethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-13C2-formamide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the synthesis of labeled compounds for research and development purposes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: The non-labeled form of the compound.
N,N-Dimethyl-d6-formamide: A deuterium-labeled form of N,N-dimethylformamide.
N,N-Dimethylformamide-15N: A nitrogen-15 labeled form of N,N-dimethylformamide.
Uniqueness
N,N-Dimethyl-13C2-formamide is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying carbon-related processes. This isotopic labeling provides a distinct advantage in research applications where precise tracking of carbon atoms is required.
Biological Activity
N,N-Dimethyl-13C2-formamide is a stable isotopically labeled formamide derivative that has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This compound is particularly useful for tracing metabolic pathways and studying biological processes due to its unique isotopic labeling. This article explores the biological activity of this compound, focusing on its synthesis, biological implications, and relevant research findings.
Chemical Structure:
- Molecular Formula: C3H7NO
- Molecular Weight: 75.08 g/mol
- CAS Number: 117880-10-1
This compound can be synthesized through various methods, including the methylation of formamide using isotopically labeled methyl iodide or by electrochemical processes involving carbon monoxide and nitrite . The isotopic labeling (with 13C) allows for enhanced detection and tracking in metabolic studies.
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Metabolic Pathways:
This compound is utilized in metabolic studies to trace the pathways of nitrogenous compounds. Its incorporation into biological systems helps elucidate the dynamics of nitrogen metabolism, particularly in amino acid synthesis and degradation . -
Toxicological Studies:
Research indicates that formamides, including this compound, can exhibit cytotoxic effects under certain conditions. For instance, excessive methylation processes can lead to the production of toxic metabolites such as formaldehyde and formic acid, which are harmful to neuronal cells .
Case Studies
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Neurotoxicity Assessment:
A study examined the neurotoxic effects of methylated compounds in rat brain homogenates, revealing that elevated levels of formaldehyde produced from methylation could lead to neuronal damage. This suggests that while this compound may have utility in tracing metabolic pathways, it also necessitates caution due to potential neurotoxic effects . -
Electrochemical Synthesis:
Recent advancements in electrochemical synthesis have demonstrated that this compound can be efficiently produced through the reduction of carbon monoxide and nitrite using a dual-metal catalyst system. This process not only highlights its synthetic versatility but also emphasizes its potential applications in sustainable chemistry .
Biological Implications
The biological implications of this compound are multifaceted:
- Nitrogen Metabolism: The compound plays a critical role in studies related to nitrogen metabolism, allowing researchers to track how nitrogen is incorporated into various biomolecules.
- Environmental Impact: As a labeled compound, it aids in understanding the environmental fate of nitrogen-containing pollutants and their transformation in biological systems.
Data Table: Summary of Biological Effects
Properties
IUPAC Name |
N,N-di((113C)methyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N([13CH3])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480216 | |
Record name | N,N-Dimethyl-13C2-formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.079 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117880-10-1 | |
Record name | N,N-Dimethyl-13C2-formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117880-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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